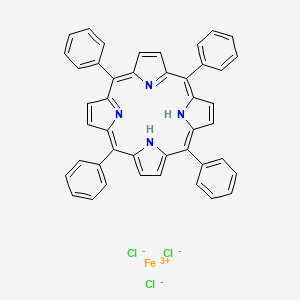
cloruro de trihidrato de 5,10,15,20-tetrafenil-21,22-dihidroporfirina de hierro(III)
Descripción general
Descripción
Iron(III) meso-tetraphenylporphine chloride, also known as iron(III) meso-tetraphenylporphine chloride, is a coordination complex of iron with a porphyrin ligand. This compound is notable for its role in various catalytic and sensing applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Iron(III) meso-tetraphenylporphine chloride has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including the silylation of hydroxyl groups.
Biology: The compound is studied for its potential role in mimicking biological systems, such as heme proteins.
Industry: It is used in the development of high sensitivity sensors for detecting gases like carbon monoxide.
Mecanismo De Acción
Target of Action
Iron(3+);5,10,15,20-tetraphenyl-21,22-dihydroporphyrin;trichloride, also known as MFCD00012152, is primarily used as a catalyst in chemical reactions . Its primary targets are the reactants in these reactions, particularly in silylation reactions .
Mode of Action
As a catalyst, MFCD00012152 facilitates the conversion of reactants to products without being consumed in the process. It does this by lowering the activation energy of the reaction, enabling the reaction to proceed more efficiently . The exact mechanism of interaction with its targets can vary depending on the specific reaction.
Biochemical Pathways
The specific biochemical pathways affected by MFCD00012152 depend on the reaction it is catalyzing. In silylation reactions, for example, it facilitates the addition of silyl groups to other molecules . The downstream effects of these reactions can vary widely, depending on the nature of the reactants and the context in which the reaction is taking place.
Pharmacokinetics
Instead, it remains in the reaction environment where it continues to facilitate the reaction .
Result of Action
The result of MFCD00012152’s action is the efficient conversion of reactants to products in the reactions it catalyzes. In silylation reactions, for example, it enables the addition of silyl groups to other molecules .
Análisis Bioquímico
Biochemical Properties
It has been used in carbon nanopowder-based sensors for the ultrasensitive assay of biomarkers in whole blood . This suggests that it may interact with certain biomolecules in a way that allows it to function as a sensor.
Molecular Mechanism
It is known to be involved in the formation of J-aggregates in a molecular crowding environment simulated by dextran
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of iron(III) meso-tetraphenylporphine chloride typically involves the reaction of 5,10,15,20-tetraphenylporphyrin with an iron(III) salt, such as iron(III) chloride. The reaction is usually carried out in an organic solvent like chloroform (CHCl3) under reflux conditions. The product can be purified by recrystallization from a mixture of chloroform and methanol (MeOH), yielding dark blue crystals .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Iron(III) meso-tetraphenylporphine chloride undergoes various types of chemical reactions, including:
Oxidation: The iron center can be oxidized, changing its oxidation state.
Reduction: The iron center can also be reduced, often involving electron transfer reactions.
Substitution: Ligands around the iron center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and solvent conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state iron complexes, while reduction reactions may produce lower oxidation state complexes.
Comparación Con Compuestos Similares
Similar Compounds
5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(III) chloride: Similar in structure but contains manganese instead of iron.
5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt(II): Contains cobalt and exhibits different catalytic properties.
Iron(II) phthalocyanine: Another iron-containing complex with different ligand structure and properties.
Uniqueness
Iron(III) meso-tetraphenylporphine chloride is unique due to its specific coordination environment and the resulting chemical properties. Its ability to undergo various redox reactions and its effectiveness as a catalyst in different chemical processes make it distinct from other similar compounds.
Propiedades
IUPAC Name |
iron(3+);5,10,15,20-tetraphenyl-21,22-dihydroporphyrin;trichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H30N4.3ClH.Fe/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;;;/h1-28,45-46H;3*1H;/q;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTNPIPZGCOFPA-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)N3.[Cl-].[Cl-].[Cl-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H30Cl3FeN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20936958 | |
| Record name | Iron(3+) chloride--5,10,15,20-tetraphenylporphyrin (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
776.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16456-81-8 | |
| Record name | Iron(3+) chloride--5,10,15,20-tetraphenylporphyrin (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,10,15,20-tetraphenyl-21H,23H-porphine iron(III) chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,8AS)-3-methyltetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione](/img/structure/B579497.png)
![(1R,9S,10S,13R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol](/img/structure/B579499.png)
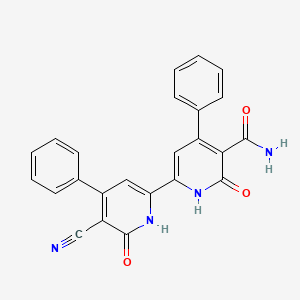
![6H-Pyrrolo[3,4-g]quinoxaline](/img/structure/B579502.png)
![zinc;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B579503.png)
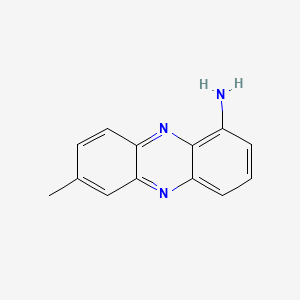
![(NZ)-N-[(2Z)-2-hydroxyiminocyclodecylidene]hydroxylamine](/img/structure/B579506.png)
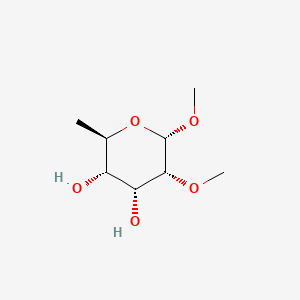
![4,5-Dihydroxy-3-[(4-nitro-2-phosphonophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B579511.png)
![2-{(4-Chlorobenzoyl)[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B579512.png)
![N-(benzo[b]thiophen-4-yl)acetamide](/img/structure/B579516.png)

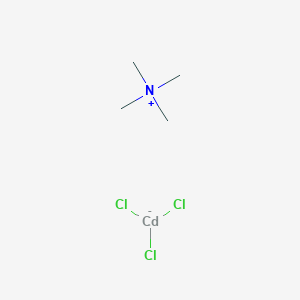
![[(1E,3E)-4-Chloro-1,3-butadienyl]benzene](/img/structure/B579520.png)
